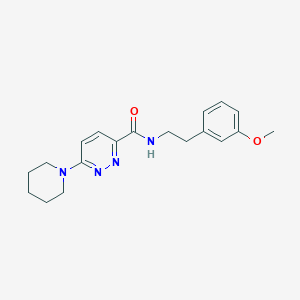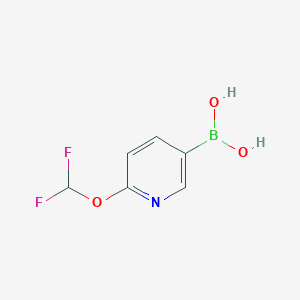![molecular formula C16H15N7O2 B2377784 3-(1H-benzo[d]imidazol-2-il)-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)propanamida CAS No. 2034325-56-7](/img/structure/B2377784.png)
3-(1H-benzo[d]imidazol-2-il)-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antitumorales
Se diseñó y sintetizó una serie de nuevos derivados de 2-cloro-3-(1H-benzo[d]imidazol-2-il)quinolina como agentes antitumorales . Estos compuestos han mostrado una citotoxicidad considerable con valores de IC50 que van desde 0,54 hasta 31,86 μM . Los compuestos 5g y 6f mostraron una actividad significativa contra la línea celular de cáncer de próstata humano DU-145 con valores de IC50 de 0,68 μM y 0,54 μM, respectivamente .
Inhibidores de la Polimerización de Tubulina
Estos compuestos inhiben eficazmente la formación del ensamblaje de microtúbulos en DU-145 . Esto sugiere su potencial como inhibidores de la polimerización de tubulina, lo que puede ser un enfoque prometedor para el tratamiento del cáncer .
Inductores de Apoptosis
La capacidad de inducción de apoptosis de estos derivados (5g y 6f) se confirmó mediante tinción con Hoechst, medición del potencial de la membrana mitocondrial y generación de ROS, y ensayos de anexina V-FITC . Esto indica su posible uso en la inducción de la muerte celular programada en células cancerosas .
Agentes Antibacterianos
Algunos derivados de triazol mostraron una pequeña actividad antibacteriana . Esto sugiere su posible uso en el desarrollo de nuevos agentes antibacterianos .
Agentes Antifúngicos
Estos compuestos mostraron una actividad antifúngica apreciable . Esto indica su posible uso en el desarrollo de nuevos agentes antifúngicos .
Síntesis de Imidazoles
Los imidazoles son un motivo estructural heterocíclico importante en las moléculas funcionales y se utilizan en una amplia gama de aplicaciones . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica . Este compuesto, siendo un derivado de imidazol, contribuye al avance de este campo .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Análisis Bioquímico
Biochemical Properties
The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, significantly influencing their function . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound exerts a profound influence on various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, altering gene expression, and influencing cellular metabolism . The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound’s effects are cell-type specific and can lead to significant changes in cellular phenotype .
Molecular Mechanism
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is complex and involves several molecular interactions. It binds to specific biomolecules, inhibits or activates certain enzymes, and induces changes in gene expression . These molecular interactions underlie the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide change over time. The compound exhibits good stability, but it can undergo degradation under certain conditions . Long-term studies have revealed that this compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide vary with dosage in animal models. Lower doses can elicit subtle biochemical and cellular effects, while higher doses can lead to more pronounced changes . High doses can also result in toxic or adverse effects .
Metabolic Pathways
The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a highly regulated manner. It interacts with specific transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYRLRXPXRSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)





![2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2377714.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)


![4-(2,3-Dimethylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

